molecular formula C11H13N3 B8653241 3-ETHYL-5-PHENYL-1H-PYRAZOL-4-AMINE CAS No. 681180-70-1

3-ETHYL-5-PHENYL-1H-PYRAZOL-4-AMINE

Cat. No.: B8653241
CAS No.: 681180-70-1
M. Wt: 187.24 g/mol
InChI Key: UKVPBHHNODTAEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-3-phenyl-1H-pyrazol-4-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry . This compound, characterized by an ethyl group at the 5-position, a phenyl group at the 3-position, and an amino group at the 4-position, exhibits unique chemical properties that make it valuable in various scientific fields.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-3-phenyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-ETHYL-5-PHENYL-1H-PYRAZOL-4-AMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-3-phenyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the ethyl group at the 5-position enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .

Properties

CAS No.

681180-70-1

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

5-ethyl-3-phenyl-1H-pyrazol-4-amine

InChI

InChI=1S/C11H13N3/c1-2-9-10(12)11(14-13-9)8-6-4-3-5-7-8/h3-7H,2,12H2,1H3,(H,13,14)

InChI Key

UKVPBHHNODTAEN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NN1)C2=CC=CC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.